Herkinorin

描述

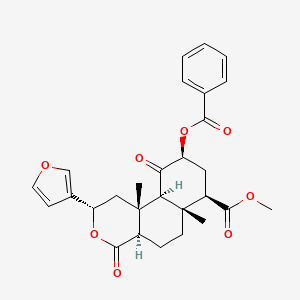

Herkinorin is an opioid analgesic that is an analogue of the natural product salvinorin A. It was discovered in 2005 during structure-activity relationship studies into neoclerodane diterpenes, the family of chemical compounds of which salvinorin A is a member . Unlike salvinorin A, which is a selective kappa-opioid receptor agonist with no significant mu-opioid receptor affinity, this compound is predominantly a mu-opioid receptor agonist .

准备方法

化学反应分析

Herkinorin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

科学研究应用

Preclinical Studies

Herkinorin has demonstrated significant antinociceptive effects in various animal models. In the rat formalin paw withdrawal test, which evaluates inflammatory pain responses, this compound produced a dose-dependent reduction in flinching behavior, indicating effective pain relief . Notably, it maintained efficacy even in animals that had developed tolerance to morphine, suggesting a lower likelihood of developing tolerance compared to other opioids .

Comparison with Other Opioids

The antinociceptive effects of this compound were found to be comparable to those of morphine but with a distinct advantage regarding tolerance development. In repeated dosing studies, this compound continued to exhibit pain-relieving properties without the diminishing returns often seen with traditional opioids . This could make this compound an important alternative for chronic pain management.

Implications for Substance Use Disorders

Given the opioid crisis and the need for safer analgesics, this compound's profile as a biased agonist at mu-opioid receptors presents potential applications in treating opioid use disorders. Its unique mechanism may help mitigate some adverse effects associated with opioid therapy, such as respiratory depression and addiction liability .

In Vivo Evaluations

- A study involving nonhuman primates assessed the neuroendocrine responses to this compound administration. Results indicated that while male subjects exhibited minimal responses, females showed significant prolactin release, suggesting sex-dependent efficacy .

- Another investigation into this compound's antinociceptive properties confirmed its effectiveness in both phases of the formalin test, reinforcing its potential as a therapeutic agent for inflammatory pain .

Molecular Dynamics Studies

Molecular dynamics simulations revealed that this compound interacts with mu-opioid receptors in ways that could enhance its therapeutic profile. The orientation of specific functional groups within this compound allows for unique binding interactions that may contribute to its selective agonism and reduced side effects .

Summary of Key Findings

| Feature | This compound | Morphine |

|---|---|---|

| Mu-opioid receptor affinity | High | High |

| Kappa/delta receptor affinity | Moderate | Low |

| Receptor internalization | No | Yes |

| Tolerance development | Low | High |

| Sex-dependent efficacy | Yes | Variable |

Conclusion and Future Directions

This compound represents a novel approach in opioid pharmacology with significant implications for pain management and substance use disorders. Its unique mechanism of action offers promise for developing therapies that minimize tolerance and dependence risks associated with traditional opioids. Future research should focus on clinical evaluations to confirm these findings in human populations and explore the full therapeutic potential of this compound.

作用机制

Herkinorin exerts its effects primarily through the mu-opioid receptor. It acts as a full agonist at the mu-opioid receptor, leading to analgesic effects . Unlike most mu-opioid receptor agonists, this compound does not promote the recruitment of beta-arrestin 2 to the intracellular domain of the mu-opioid receptor, or induce receptor internalization . This unique mechanism may result in reduced tolerance and dependence compared to other opioids .

相似化合物的比较

Herkinorin is unique compared to other similar compounds due to its selective mu-opioid receptor agonism and lack of beta-arrestin 2 recruitment . Similar compounds include:

Salvinorin A: A selective kappa-opioid receptor agonist with no significant mu-opioid receptor affinity.

Kurkinorin: Another neoclerodane diterpene with similar properties but different receptor affinities.

Salvinorin B methoxymethyl ether: A derivative of salvinorin B with modified properties. This compound’s unique properties make it a promising candidate for developing new analgesics with fewer side effects.

生物活性

Herkinorin is a notable compound derived from salvinorin A, recognized for its unique pharmacological properties as a selective μ-opioid receptor (MOP) agonist. Unlike traditional opioids, this compound does not induce β-arrestin-2 recruitment, which is associated with the development of tolerance and side effects commonly seen with opioid use. This article explores this compound's biological activity, focusing on its analgesic properties, receptor interactions, and potential therapeutic applications.

Overview of this compound

- Chemical Structure : this compound is a neoclerodane diterpene that lacks a basic nitrogen atom, distinguishing it from conventional opioids such as morphine and fentanyl.

- Mechanism of Action : It selectively binds to MOP receptors and has been shown to activate G protein signaling pathways without leading to receptor internalization or β-arrestin recruitment .

Analgesic Properties

This compound's antinociceptive effects have been evaluated using various animal models. The following table summarizes key findings from studies assessing its pain-relieving capabilities:

This compound exhibits several distinct mechanisms that contribute to its biological activity:

- Selective MOP Agonism : It shows greater selectivity for MOP over κ-opioid receptors (KOP) and δ-opioid receptors (DOP), making it a promising candidate for pain management with potentially fewer side effects associated with KOP activation .

- G Protein Coupling : this compound activates G protein signaling pathways, which are crucial for mediating analgesic effects. This activation occurs without the typical receptor desensitization associated with β-arrestin interactions .

- Reduced Tolerance Liability : Unlike morphine, this compound maintains its efficacy even in animals that have developed tolerance to other opioids, suggesting it may offer a safer alternative for chronic pain management .

Case Study 1: Antinociceptive Effects in Rats

In a controlled study using the formalin test, this compound was administered at varying doses. Results indicated a dose-dependent reduction in pain responses, confirming its effectiveness as an analgesic agent.

Case Study 2: Prolactin Release in Non-Human Primates

Research conducted by Butelman et al. demonstrated that this compound effectively modulates prolactin release, further validating its role as an opioid receptor agonist and providing insights into its neuroendocrine effects .

属性

IUPAC Name |

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-benzoyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30O8/c1-27-11-9-18-26(32)36-21(17-10-12-34-15-17)14-28(18,2)23(27)22(29)20(13-19(27)25(31)33-3)35-24(30)16-7-5-4-6-8-16/h4-8,10,12,15,18-21,23H,9,11,13-14H2,1-3H3/t18-,19-,20-,21-,23-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDQMXRFUVDCHC-XAGHGKQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OC(=O)C4=CC=CC=C4)C)C5=COC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OC(=O)C4=CC=CC=C4)C)C5=COC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30235444 | |

| Record name | Herkinorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862073-77-6 | |

| Record name | Herkinorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862073-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Herkinorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862073776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Herkinorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HERKINORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XN29VGR24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。